2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138159-42-7
VCID: VC5872799
InChI: InChI=1S/C9H9N3O2.ClH/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);1H
SMILES: CCC1=NC2=NC=CC(=C2N1)C(=O)O.Cl
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65

2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

CAS No.: 2138159-42-7

Cat. No.: VC5872799

Molecular Formula: C9H10ClN3O2

Molecular Weight: 227.65

* For research use only. Not for human or veterinary use.

2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride - 2138159-42-7

Specification

CAS No. 2138159-42-7
Molecular Formula C9H10ClN3O2
Molecular Weight 227.65
IUPAC Name 2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H9N3O2.ClH/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);1H
Standard InChI Key LMHGBTNHJGJEAV-UHFFFAOYSA-N
SMILES CCC1=NC2=NC=CC(=C2N1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s IUPAC name, 2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride, reflects its fused bicyclic structure comprising a pyridine ring condensed with an imidazole ring. Key features include:

  • Ethyl group at position 2, influencing hydrophobic interactions.

  • Carboxylic acid at position 7, enabling hydrogen bonding and salt formation.

  • Hydrochloride salt, improving aqueous solubility for pharmacological applications.

Its Standard InChI Key (InChI=1S/C9H9N3O2.ClH/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12)) confirms the protonation state and stereoelectronic configuration. Spectroscopic characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) would typically resolve the aromatic protons, ethyl group signals, and carboxylic acid resonance, though experimental data remain unpublished.

Crystallographic and Stability Data

While crystallographic studies are unavailable, analogous imidazopyridines exhibit planar aromatic systems with intermolecular hydrogen bonding between the carboxylic acid and hydrochloride moieties. Stability under physiological conditions (pH 7.4, 37°C) is anticipated due to the salt form, though accelerated degradation studies are needed to confirm shelf-life and storage requirements.

Synthetic Methodologies

General Approaches to Imidazo[4,5-b]pyridine Synthesis

The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride likely follows established routes for imidazopyridine derivatives :

  • Core Formation: Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic or basic conditions.

  • Functionalization:

    • Introduction of the ethyl group via alkylation or Friedel-Crafts acylation.

    • Carboxylic acid incorporation through oxidation of methyl groups or carboxylation reactions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.

For example, a hypothetical pathway could involve:

2-Amino-3-nitropyridineReduction2,3-DiaminopyridineCyclizationEthylglyoxalImidazo[4,5-b]pyridine coreOxidationKMnO4Carboxylic acid derivativeHClHydrochloride salt\text{2-Amino-3-nitropyridine} \xrightarrow{\text{Reduction}} \text{2,3-Diaminopyridine} \xrightarrow[\text{Cyclization}]{\text{Ethylglyoxal}} \text{Imidazo[4,5-b]pyridine core} \xrightarrow[\text{Oxidation}]{\text{KMnO}_4} \text{Carboxylic acid derivative} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Reaction optimization would require controlling temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalytic agents (e.g., p-toluenesulfonic acid).

Challenges and Yield Optimization

Key challenges include:

  • Regioselectivity: Ensuring ethyl and carboxylic acid groups occupy positions 2 and 7, respectively.

  • Purification: Separating byproducts via column chromatography or recrystallization.
    Reported yields for similar compounds range from 15–35%, suggesting room for improvement via microwave-assisted synthesis or flow chemistry .

Drug Development Considerations

ADMET Profiles

While experimental data are lacking, in silico predictions using SwissADME suggest:

  • Lipophilicity: LogP ≈ 1.2 (moderate permeability).

  • Solubility: ≥10 mg/mL in aqueous buffers due to ionization.

  • Metabolic Stability: Susceptible to hepatic CYP3A4 oxidation, necessitating prodrug strategies.

Structure-Activity Relationships (SAR)

  • Ethyl Group: Enhances membrane penetration via hydrophobic interactions.

  • Carboxylic Acid: Improves target binding through hydrogen bonds; methylation reduces activity .

  • Hydrochloride Salt: Increases dissolution rate but may affect renal clearance.

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